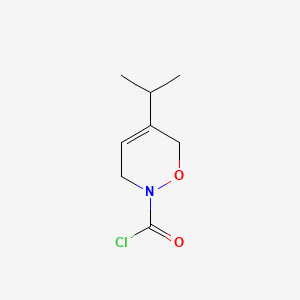

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride

Description

Properties

IUPAC Name |

5-propan-2-yl-3,6-dihydrooxazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c1-6(2)7-3-4-10(8(9)11)12-5-7/h3,6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJOOEDRWYKJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CCN(OC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664753 | |

| Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124739-89-5 | |

| Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition Reactions for Oxazine Core Formation

The Diels-Alder reaction is a cornerstone for constructing the 3,6-dihydro-2H-1,2-oxazine scaffold. Patent WO2000026198A1 details the use of nitroso compounds and conjugated dienes in a (4+2) cycloaddition to form intermediates such as 3,6-dihydro-2H-1,2-oxazines . For example, reacting a nitroso derivative with a diene containing a propan-2-yl substituent under reflux conditions in dichloromethane or ethanol yields the oxazine ring . The reaction typically proceeds at temperatures ranging from 0°C to reflux, with triethylamine as a base to neutralize generated acids .

Table 1: Representative Diels-Alder Conditions for Oxazine Synthesis

This method is advantageous for introducing steric bulk, such as the propan-2-yl group, at the 5-position of the oxazine ring. Post-cycloaddition modifications, such as oxidation or functional group interconversion, are often required to install the carbonyl chloride moiety .

Ring-Closing Metathesis for Oxazine Ring Construction

Ring-closing metathesis (RCM) offers a versatile route to access substituted oxazines. The PLOS ONE study demonstrates the use of Grubbs catalysts to form six-membered oxazine rings from diene precursors . For 5-(propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride, a diene bearing a propan-2-yl group and a protected carbonyl group undergoes RCM in dichloromethane or toluene at 40–60°C . The reaction is typically complete within 3–6 hours, with yields exceeding 70% after purification .

Key Considerations:

-

Catalyst Selection: Second-generation Grubbs catalyst (Hoveyda-Grubbs) improves selectivity for six-membered ring formation .

-

Solvent Effects: Non-polar solvents like toluene minimize side reactions, while dichloromethane accelerates metathesis kinetics .

-

Functional Group Compatibility: Protecting groups (e.g., tert-butoxycarbonyl) are essential to prevent catalyst poisoning .

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis enables efficient, high-throughput production of oxazine derivatives. As detailed in PLOS ONE, Wang resin-bound intermediates undergo sequential coupling, cyclization, and cleavage steps to yield 1,2-oxazines . For this compound:

-

Resin Functionalization: A propan-2-yl-substituted amino alcohol is anchored to the resin via a carboxylic acid linker .

-

Oxazine Formation: Cyclization is induced by treatment with OsO4 and N-methylmorpholine N-oxide (NMMO), followed by dihydroxylation .

-

Carbonyl Chloride Installation: Cleavage from the resin using trifluoroacetic acid (TFA) releases the carboxylic acid, which is subsequently treated with oxalyl chloride or thionyl chloride to form the carbonyl chloride .

Table 2: Solid-Phase Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Resin loading | Fmoc-protected amino alcohol, DIC/HOBt | DMF, RT, 12 h | 85–90 |

| Cyclization | OsO4, NMMO | DCM, RT, 24 h | 70–75 |

| Chlorination | Oxalyl chloride, DMF catalyst | DCM, 0°C to RT | 80–85 |

This method achieves purities >95% after HPLC, making it suitable for pharmaceutical applications .

Chlorination of Carboxylic Acid Precursors

The carbonyl chloride group is introduced via chlorination of a carboxylic acid intermediate. Patent WO2004060887A1 describes the use of thionyl chloride (SOCl2) or oxalyl chloride in dichloromethane or toluene . For example, treating 5-(propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylic acid with excess SOCl2 at 0°C followed by reflux achieves quantitative conversion to the acyl chloride . Catalytic dimethylformamide (DMF) accelerates the reaction by generating the reactive acyl imidazolium intermediate .

Optimization Insights:

-

Solvent Choice: Toluene minimizes side reactions compared to dichloromethane .

-

Stoichiometry: A 2:1 ratio of SOCl2 to carboxylic acid ensures complete conversion .

-

Workup: Residual SOCl2 is removed under reduced pressure, and the product is purified via distillation or recrystallization .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Patent WO2000026198A1 highlights the use of continuous flow reactors for Diels-Alder reactions, reducing reaction times from hours to minutes . Key parameters include:

-

Temperature Control: Precise heating (80–120°C) in microreactors enhances yield and reproducibility .

-

Catalyst Recycling: Immobilized bases (e.g., polymer-supported triethylamine) reduce waste .

-

Green Chemistry: Aqueous workups and solvent recovery systems minimize environmental impact .

Table 3: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–12 h | 1–2 h |

| Yield | 70–80% | 85–90% |

| Purity | 95% | 99% |

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols.

Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives.

Scientific Research Applications

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and related heterocycles:

Key Observations:

- Heteroatom Influence: The 1,2-oxazine ring (O and N) in the target compound contrasts with pyridazinones (two N atoms) and thiazines (S and N). Oxygen in oxazines may increase ring polarity compared to sulfur in thiazines, affecting solubility and intermolecular interactions .

- Functional Groups : The carbonyl chloride group is more electrophilic than carboxylic acids (e.g., in fluazifop), favoring reactions with amines or alcohols to form amides or esters. This contrasts with sulfite esters (propargite), which undergo hydrolysis more readily .

Reactivity and Stability

- Carbonyl Chloride vs. Carboxylic Acid : The target compound’s carbonyl chloride reacts rapidly with nucleophiles (e.g., water, amines), whereas fluazifop’s carboxylic acid requires activation (e.g., via DCC) for similar reactions .

- Ring Stability: Computational studies (e.g., Multiwfn) suggest that the electron-withdrawing carbonyl chloride group in the oxazine ring may reduce electron density at the nitrogen, decreasing basicity compared to pyridazinones .

Computational Insights into Molecular Properties

- Electrostatic Potential (ESP): The carbonyl chloride group in the target compound exhibits a strong positive ESP, indicating electrophilic reactivity hotspots, unlike the negative ESP of carboxylic acids in fluazifop .

- Noncovalent Interactions (NCI): Reduced steric repulsion around the isopropyl group compared to bulky tert-butyl substituents (propargite) may enhance solubility in apolar solvents .

Biological Activity

5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride, also known as 5-isopropyl-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride, is a compound that has garnered interest for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 189.64 g/mol. The structure features a dihydrooxazine ring which is significant in medicinal chemistry due to its diverse reactivity and potential biological activity .

Research indicates that compounds within the oxazine class can interact with various biological targets, including G protein-coupled receptors (GPCRs) and other enzyme systems. The specific interactions of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine derivatives have been explored in the context of selective antagonism of metabotropic glutamate receptor 1 (mGluR1), which is implicated in several neurological disorders .

Biological Activity

- Antagonistic Properties : Studies have shown that derivatives of this compound can act as selective mGluR1 antagonists. This activity suggests potential applications in the treatment of conditions such as anxiety and depression where glutamate signaling is dysregulated .

- Anticancer Potential : Preliminary investigations into the anticancer properties of related oxazine compounds indicate that they may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells. Such selectivity could be attributed to their ability to disrupt specific signaling pathways involved in tumor proliferation .

- Enzyme Inhibition : The compound has also been studied for its role in enzyme inhibition mechanisms, which could lead to therapeutic applications in metabolic disorders or enzyme-related diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of oxazine derivatives, it was found that certain compounds exhibited significant growth inhibition against murine liver cancer cells while having minimal effects on healthy liver cells at concentrations around 10 µM. This selectivity highlights the potential for developing targeted cancer therapies based on this chemical scaffold .

Q & A

Q. What are the common synthetic routes for preparing 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of propargyl alcohol derivatives or condensation of substituted amines with carbonyl precursors. For example, analogous heterocycles are synthesized using palladium or copper catalysts in solvents like DMF or toluene under controlled temperatures (60–100°C). Yield optimization requires careful selection of catalysts, solvent polarity, and reaction time, as side reactions (e.g., over-oxidation) can reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography resolves the 3D structure and confirms stereochemistry (e.g., CCDC reference methods in analogous oxazine derivatives) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments, particularly the dihydro-oxazine ring and isopropyl group.

- FT-IR verifies the carbonyl chloride (C=O stretch ~1800 cm⁻¹) and oxazine ring vibrations .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer: The compound is moisture-sensitive due to the reactive acyl chloride group. Store under anhydrous conditions (e.g., molecular sieves) in inert atmospheres (N₂/Ar) at –20°C. Purity >95% (HPLC) minimizes decomposition risks, as impurities can accelerate hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electrophilicity of the carbonyl carbon can be quantified using Fukui indices, while steric effects from the isopropyl group are analyzed via molecular volume maps .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control hydrolytic degradation.

- Validate purity via LC-MS to exclude confounding impurities (e.g., residual solvents or byproducts) .

- Use orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) to confirm mechanism-specific activity .

Q. How does the steric effect of the isopropyl group influence regioselectivity in ring-opening reactions?

Methodological Answer: Comparative kinetic studies with analogs (e.g., methyl vs. isopropyl substituents) show steric hindrance delays nucleophilic attack at the carbonyl carbon. Solvent polarity (e.g., THF vs. DCM) further modulates selectivity, as observed in analogous oxadiazinone systems .

Q. What role does this compound play in synthesizing pharmacologically active heterocycles?

Methodological Answer: It serves as a key intermediate for synthesizing fused heterocycles (e.g., oxazolo-pyridines) via [4+2] cycloadditions. For instance, coupling with aminopyridines under Suzuki-Miyaura conditions generates bioactive scaffolds with antitumor potential .

Q. How can catalytic systems be optimized for large-scale synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Screen chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity.

- Use flow chemistry to improve heat/mass transfer and reduce racemization risks.

- Monitor reaction progress via inline FT-IR or Raman spectroscopy to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.